molecular formula C11H9N5O B12921310 2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one CAS No. 61322-18-7

2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one

Cat. No.: B12921310
CAS No.: 61322-18-7
M. Wt: 227.22 g/mol
InChI Key: ZYOIVNKJXSTOPL-UHFFFAOYSA-N
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Description

2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one is a heterocyclic compound that features an imidazole ring fused with a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable triazine derivative, followed by cyclization to form the imidazo-triazine core. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted imidazo-triazine compounds .

Scientific Research Applications

2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one is unique due to its specific imidazo-triazine core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .

Properties

CAS No.

61322-18-7

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

2-benzyl-7H-imidazo[4,5-e][1,2,4]triazin-3-one

InChI

InChI=1S/C11H9N5O/c17-11-14-9-10(13-7-12-9)15-16(11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,14,15,17)

InChI Key

ZYOIVNKJXSTOPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N=C3C(=N2)NC=N3

Origin of Product

United States

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